molecular formula C17H23ClN2O4S B6019192 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid

4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B6019192
M. Wt: 386.9 g/mol
InChI Key: WQCWBJPOCCQJEH-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, piperidinyl, and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration: of a suitable benzoic acid derivative to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Chlorination: to introduce the chloro substituent.

    Sulfonylation: to attach the piperidinylsulfonyl group.

    Cyclization: to form the piperidinyl rings.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperidinyl rings provide steric bulk and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
  • 4-Chloro-2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Uniqueness: 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid is unique due to the presence of piperidinyl groups, which provide distinct steric and electronic properties compared to morpholinyl or pyrrolidinyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-chloro-2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-14-12-15(19-7-3-1-4-8-19)13(17(21)22)11-16(14)25(23,24)20-9-5-2-6-10-20/h11-12H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCWBJPOCCQJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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